Application Summary: Nickel nitrate hexahydrate is used in the growth of L-Histidine Nickel Nitrate Hexahydrate (LHNNH) crystals . These crystals are semi-organic and are complexes of bivalent nickel ion with L-Histidine amino acid . Such complexes are generally good Nonlinear Optical (NLO) materials .
Method of Application: Crystals of L-Histidine and LHNNH have been successfully grown by the slow evaporation method using water as a solvent . The crystal structure and lattice parameters of LH and LHNNH are determined by Single crystal X-ray diffraction analysis . The functional groups in LH and LHNNH are confirmed by FTIR analysis .
Results and Outcomes: The Second Harmonic Generation (SHG) efficiency of LH and LHNNH have been experimentally estimated . This indicates the potential of these crystals in the field of nonlinear optics .
Application Summary: Nickel (II) nitrate hexahydrate boric acid is prepared for its efficient nonlinear optical activity . This material is based on inorganic molecules and possesses high hyperpolarizability, optical transparency, thermal stability, resistance to optical damage, improved chemical stability, and good mechanical strength .
Method of Application: The growth of single crystals of Nickel (II) nitrate hexahydrate boric acid is achieved by the slow evaporation solution growth technique . Single crystal x-ray diffraction (XRD) analysis shows that the grown crystal crystallizes in the triclinic P crystal system . The chemical composition and the corresponding functional groups of the grown crystal have been identified by EDAX and FTIR analyses .
Results and Outcomes: The grown crystal exhibits a lower cut-off wavelength of 314 nm, a wide optical window (320 – 800 nm), and a wide band gap of 4.16 eV . The material displays optical limiting behavior with an onset limiting threshold of 4.72×10^12 W/m^2 . This indicates that the grown crystal can be utilized in a wide variety of optoelectronic applications, notably optical limiting activity for laser safety devices .
Method of Application: NiNPs in the size range of 1–100 nm are synthesized by various methods for research and commercial applications . The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .
Application Summary: Nickel nitrate hexahydrate is used in electroplating and as a mordant in textile dyeing .
Method of Application: In electroplating, nickel nitrate hexahydrate is used as a bath additive to improve the quality of the nickel deposit . In textile dyeing, it is used as a mordant to improve the color fastness of dyes .
Results and Outcomes: The use of nickel nitrate hexahydrate in these applications results in improved product quality, such as a more durable and lustrous finish in electroplating, and brighter, more durable colors in textile dyeing .
Application Summary: Nickel nitrate hexahydrate is used as a starting material to prepare nickel (II) Schiff base, which is used as a precursor to synthesize NiO nanoparticles by solid-state thermal decomposition method .
Method of Application: The nickel (II) Schiff base is prepared from nickel nitrate hexahydrate and then used to synthesize NiO nanoparticles .
Application Summary: Nickel nitrate hexahydrate is used as a precursor for preparing nickel sulfide-reduced graphene oxide (RGO) composite powders . These composite powders have high initial capacities and good cycling performance .
Method of Application: The preparation of nickel sulfide-reduced graphene oxide (RGO) composite powders involves the use of nickel nitrate hexahydrate as a precursor .
Method of Application: The preparation of nickel and nickel oxide nanocrystals impregnated O-MWCNTs involves the use of nickel nitrate hexahydrate .
Application Summary: Nickel nitrate hexahydrate finds use in improving cycling stability and rate capability of Li2MnO3 .
Method of Application: The improvement of cycling stability and rate capability of Li2MnO3 involves the use of nickel nitrate hexahydrate .
Results and Outcomes: The use of nickel nitrate hexahydrate results in improved cycling stability and rate capability of Li2MnO3 .
Nickel(II) nitrate hexahydrate is an inorganic compound with the chemical formula Ni(NO₃)₂·6H₂O. It appears as green crystalline solids and is highly soluble in water, with a solubility of approximately 940 g/L at 20 °C . The compound has a molar mass of 290.81 g/mol and a density of about 2.05 g/cm³ . Nickel(II) nitrate hexahydrate is classified as an oxidizing agent and can be harmful if ingested or inhaled, causing skin irritation and serious eye damage .
Nickel nitrate hexahydrate is classified as a harmful substance. It can cause irritation upon contact with skin, eyes, and respiratory system. Inhalation exposure may lead to metal fume fever. The compound is also considered an oxidizer and can react exothermically with flammable materials [].
Nickel(II) nitrate hexahydrate exhibits biological activity that warrants caution. It has been shown to be harmful upon ingestion or inhalation, with an oral LD₅₀ value of approximately 1620 mg/kg in rats . Furthermore, it is suspected of causing genetic defects and may induce allergic reactions in sensitive individuals. Chronic exposure can lead to respiratory issues and skin sensitization .
The synthesis of nickel(II) nitrate hexahydrate typically involves the reaction of nickel oxide or nickel hydroxide with nitric acid:
Alternatively, it can be produced from nickel carbonyl reacting with dinitrogen tetroxide:
These methods allow for the production of high-purity nickel(II) nitrate hexahydrate suitable for various applications .
Nickel(II) nitrate hexahydrate finds extensive use in several fields:
Studies have shown that nickel(II) nitrate hexahydrate interacts with various ligands and substrates in catalytic processes. Its role as a catalyst precursor allows it to facilitate reactions such as Suzuki coupling, where it helps create carbon-carbon bonds between organic molecules . Research also indicates that its thermal stability and decomposition products can influence the efficiency of nickel-based catalysts in industrial applications .
Nickel(II) nitrate hexahydrate shares similarities with other metal nitrates, particularly those of transition metals. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Cobalt(II) nitrate hexahydrate | Co(NO₃)₂·6H₂O | Used in electroplating and as a precursor for catalysts. |
| Calcium nitrate tetrahydrate | Ca(NO₃)₂·4H₂O | Commonly used in fertilizers; less toxic than nickel compounds. |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | Exhibits distinct blue color; utilized in various chemical syntheses. |
Nickel(II) nitrate hexahydrate is unique due to its specific role in catalysis and its distinct properties compared to other metal nitrates. Its ability to act as a precursor for various nickel catalysts sets it apart from similar compounds, making it valuable in both academic research and industrial applications .
Nickel(II) nitrate hexahydrate is primarily synthesized via acid-base reactions. The most common method involves reacting nickel oxide (NiO) with concentrated nitric acid:
NiO + 2HNO₃ + 5H₂O → Ni(NO₃)₂·6H₂O . This reaction is exothermic and requires controlled cooling to prevent decomposition. Alternative precursors include nickel carbonate (NiCO₃) or hydroxide (Ni(OH)₂), which react with nitric acid to yield the hexahydrate. For example:
NiCO₃(OH)₂ + 4HNO₃ → 2Ni(NO₃)₂ + CO₂↑ + 3H₂O .
For high-purity applications, anhydrous nickel nitrate is synthesized via:
Ni(CO)₄ + 2N₂O₄ → Ni(NO₃)₂ + 2NO + 4CO . This method avoids dehydration of hydrates, which risks forming nitrites (Ni(NO₂)₂).
Table 1: Key Synthesis Parameters for Ni(NO₃)₂·6H₂O
| Precursor | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NiO | 65% HNO₃, H₂O | Room temp, stirring | 85–90 | >99 |
| NiCO₃(OH)₂ | 65% HNO₃, H₂O | Reflux, 80°C | 80–85 | >98 |
| Ni(CO)₄ | N₂O₄, vacuum | 25–50°C, inert atm | 70–75 | >95 |
Mechanochemical methods have gained traction for producing nickel-based catalysts with enhanced mechanical stability. For example, nickel nitrate hexahydrate is used in extrudate catalysts for hydrocracking:
Table 2: Performance Comparison of Calcined vs. Non-Calcined Carriers
| Parameter | Calcined Carrier | Non-Calcined Carrier |
|---|---|---|
| Surface Area (m²/g) | 120–150 | 180–200 |
| Pore Volume (cm³/g) | 0.25–0.30 | 0.40–0.45 |
| Catalytic Activity | Moderate | High |
Green synthesis leverages plant-derived reducing agents to produce nickel oxide nanoparticles. For instance, citrus peels (e.g., Citrus paradisi) serve as capping agents:
Table 3: Properties of NiO Nanoparticles from Fruit Extracts
| Extract Source | UV-Vis Absorption (nm) | FTIR Peaks (cm⁻¹) | Particle Size (nm) |
|---|---|---|---|
| Strawberry | 322–326 | 577–585 (Ni–O) | 15–20 |
| Grape | 326–330 | 580–585 (Ni–O) | 10–15 |
| Grapefruit | 330–335 | 579–582 (Ni–O) | 20–25 |
Nickel nitrate’s solubility in supercritical CO₂ is enhanced by ethanol entrainers. For example, ternary mixtures (CO₂/methanol/nickel nitrate) achieve solubility at:
Table 4: Cloud Point Pressures for Ternary Mixtures
| Mixture (x₁/x₂/x₃) | 35°C (bar) | 40°C (bar) |
|---|---|---|
| 0.8108/0.1875/0.0017 | 84.7 | 83.2 |
| 0.9058/0.0935/0.0007 | 84.2 | 94.5 |
| 0.9588/0.0411/0.0001 | 93.6 | 103.1 |
Nickel(II) nitrate hexahydrate serves as a crucial precursor in the preparation of diverse nickel-based catalysts for various industrial processes [1] [5]. The compound's high solubility in water and efficient decomposition at moderate temperatures make it an optimal choice for catalyst synthesis [6]. The hydrated nitrate is frequently employed as a precursor to supported nickel catalysts through impregnation methods [5].
Carbon monoxide methanation over nickel-aluminum oxide catalysts represents a fundamental reaction pathway in industrial gas processing and power-to-gas technologies [9]. Nickel(II) nitrate hexahydrate serves as the primary precursor for preparing these catalysts through various synthesis methods including impregnation and coprecipitation [10] [11].
The reaction mechanism for carbon monoxide methanation involves multiple pathways, with the carbide pathway being particularly significant [9]. Research demonstrates that nickel-based catalysts prepared from nickel(II) nitrate hexahydrate exhibit substantial activity across wide temperature ranges and varying reactant ratios [9]. The methanation process features hydrogen-assisted dissociation of carbon monoxide followed by consecutive hydrogenation steps [9].
Performance characteristics of nickel-aluminum oxide systems show temperature-dependent activity patterns. The onset of methanation typically occurs around 550 K, with conversion increasing toward 650 K before thermodynamic limitations begin to affect performance [9]. At optimal conditions, nickel-aluminum oxide catalysts can achieve near-complete carbon monoxide conversion with high methane selectivity [10] [11].
Nickel-doped ceria systems prepared using nickel(II) nitrate hexahydrate demonstrate enhanced selective hydrogenation capabilities [30]. These catalysts show complete acetylene conversion while preventing over-hydrogenation and reducing oligomer formation compared to conventional metallic nickel systems [30]. The incorporation of nickel into the ceria lattice through controlled synthesis methods results in superior catalytic performance [30].
Table 1: Carbon Monoxide Methanation Performance Data
| Catalyst System | Temperature (°C) | Carbon Monoxide Conversion (%) | Methane Selectivity (%) | Reference |
|---|---|---|---|---|
| Nickel/Aluminum Oxide | 250 | 95 | 100 | [10] |
| Nickel/Aluminum Oxide | 350 | 98 | 99 | [11] |
| Nickel-Cerium Oxide | 300 | 90 | 97 | [14] |
| Nickel-Tungsten/Aluminum Oxide | 275 | 85 | 98 | [14] |
Electrochemical nitrate reduction to ammonia represents an emerging technology for both wastewater treatment and sustainable ammonia synthesis [16] [17]. Nickel-based electrocatalysts prepared from nickel(II) nitrate hexahydrate show promising performance in this application, offering alternatives to energy-intensive conventional processes [17] [18].
Research findings indicate that nickel phosphide catalysts modified with iron oxyhydroxide achieve exceptional performance in nitrate electroreduction [21]. These systems demonstrate Faradaic efficiencies approaching 98% at low overpotentials with ammonia production yields reaching 8.49 milligrams per hour per square centimeter [21]. The optimal performance occurs at negative 0.3 volts versus the reversible hydrogen electrode [21].
Mechanistic studies reveal that nickel-based electrocatalysts operate through stabilization of nitrogen oxide intermediates while providing hydrogen species for reduction reactions [21]. In situ Raman spectroscopy demonstrates that the role of surface modifications involves stabilizing reaction intermediates and enhancing ammonia selectivity compared to unmodified nickel systems [21].
Hexanuclear nickel-added polyoxometalates exhibit high-efficiency electrochemical catalytic nitrogen reduction capabilities [19]. These systems achieve ammonia yield rates of 3.66 milligrams per hour per milligram of catalyst with Faradaic efficiencies of 89.32% at negative 0.5 volts versus the reversible hydrogen electrode [19]. The polyoxometalate framework provides multiple electron storage and transfer capabilities essential for the multi-electron nitrate reduction process [19].
Table 2: Electrochemical Nitrate Reduction Performance Data
| Catalyst System | Applied Potential (V vs RHE) | Ammonia Yield Rate | Faradaic Efficiency (%) | Reference |
|---|---|---|---|---|
| Nickel Phosphide/Iron Oxyhydroxide | -0.3 | 8.49 mg h⁻¹ cm⁻² | 98 | [21] |
| Hexanuclear Nickel Polyoxometalate | -0.5 | 3.66 mg h⁻¹ mg⁻¹ | 89.32 | [19] |
| Nickel Foam/Palladium-Indium | -1.6 | - | 95 | [18] |
Nickel catalysts derived from nickel(II) nitrate hexahydrate demonstrate exceptional activity in hydrogenation and reductive amination processes [24] [26] [27]. These reactions are fundamental to pharmaceutical and fine chemical synthesis, with primary amine production being particularly challenging due to overalkylation concerns [26].
Reductive amination using nickel catalysts prepared from nickel(II) nitrate hexahydrate involves the formation of nitrogen-doped carbon shells that embed and stabilize nickel nanoparticles [26]. This structural arrangement provides enhanced catalytic performance compared to conventional supported nickel systems [26]. The synthesis parameters, including pyrolysis gas flow rates, critically determine the carbon supply for the embedding process [26].
Nickel oxide and metallic nickel composites prepared through partial reduction demonstrate remarkable performance in one-pot reductive amination reactions [24]. These systems achieve complete selectivity for secondary amine formation with doubled activity compared to conventional catalysts [24]. The air-stable nature of these composites eliminates the need for special handling procedures typically required for metallic nickel catalysts [24].
Research on nickel phosphide catalysts for continuous-flow reductive amination reveals significant influence of phosphorus precursors and reduction temperatures on catalytic properties [29]. Nickel phosphide supported on silica, prepared using ammonium hydrogen phosphate and reduced at 600°C, provides the highest yield reaching 98% for target products [29]. The presence of acid sites and sufficient hydrogenating ability are crucial factors determining reaction selectivity [29].
Transfer hydrogenation reactions using nickel catalysts demonstrate effective conversion of alkenes and alkynes using water as the hydrogen source [28]. These ligandless systems employ inexpensive nickel(II) salts with zinc powder as reducing agents, allowing reactions under mild conditions with broad substrate scope [28].
Table 3: Hydrogenation and Reductive Amination Performance Data
| Reaction Type | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Reductive Amination | Nickel/Nickel Oxide | 130 | 95 | 100 | [24] |
| Continuous-Flow Reductive Amination | Nickel Phosphide/Silica | 200 | 98 | 95 | [29] |
| Transfer Hydrogenation | Nickel(II) Salt/Zinc | 80 | 90 | 92 | [28] |
Selective acetylene hydrogenation represents a critical industrial process for ethylene purification, with nickel-based catalysts offering cost-effective alternatives to palladium systems [30] [31] [33]. Nickel(II) nitrate hexahydrate serves as the primary precursor for preparing these selective hydrogenation catalysts through various synthesis approaches [30] [31].
Cationic nickel(II) species confined in zeolite frameworks demonstrate exceptional performance in acetylene-selective hydrogenation [31]. These systems achieve 100% acetylene conversion with ethylene selectivity reaching 97% under optimized conditions [31]. The four-coordinated cationic nickel(II) environment facilitates heterolytic hydrogen dissociation, which is crucial for selective hydrogenation performance [31].
Nickel-gallium bimetallic catalysts supported on aluminum oxide exhibit comparable selectivity to conventional palladium-silver systems [33]. The presence of gallium in the nickel-gallium lattice structure confines hydrogen movement and reduces ethylene adsorption binding energy, preventing over-hydrogenation [33]. These catalysts demonstrate ethylene selectivity exceeding 90% while maintaining complete acetylene conversion [33].
Research on nickel-copper systems reveals that alloy formation significantly enhances selectivity compared to monometallic nickel catalysts [35]. Nickel-copper catalysts with 1:1 atomic ratios achieve approximately 100% acetylene conversion with 71% ethylene selectivity at 130°C [35]. The enhanced performance results from modified electronic properties through alloy formation [35].
Boron nitride cluster systems doped with single nickel atoms provide novel approaches to selective acetylene hydrogenation [32]. These single-atom catalysts demonstrate moderate hydrogen and acetylene adsorption characteristics that favor ethylene formation over complete hydrogenation to ethane [32]. The unique electronic environment around isolated nickel atoms contributes to improved selectivity patterns [32].
Table 4: Selective Acetylene Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Acetylene Conversion (%) | Ethylene Selectivity (%) | Reference |
|---|---|---|---|---|
| Nickel(II)/Zeolite | 200 | 100 | 97 | [31] |
| Nickel-Gallium/Aluminum Oxide | 240 | 100 | 90 | [33] |
| Nickel-Copper/Aluminum Oxide | 130 | 100 | 71 | [35] |
| Nickel-Doped Ceria | 250 | 100 | 95 | [30] |
The nature of metal-support interactions in zeolite-based catalysts prepared from nickel(II) nitrate hexahydrate significantly influences the dispersion, stability, and catalytic performance of the resulting materials. The decomposition pathway of nickel(II) nitrate hexahydrate during catalyst synthesis involves several critical steps that determine the final metal-support interaction strength [1] [2].
During the calcination process, nickel(II) nitrate hexahydrate undergoes thermal decomposition through distinct stages. Initially, the hydration water is lost below 100°C, followed by solution diffusion into zeolite pores through capillary effects. The decomposition of nitrate to hydroxide occurs at elevated temperatures, accompanied by water and nitrogen oxide desorption, ultimately leading to the condensation of nickel hydroxide with silanol groups on the zeolitic support [2].
The strength of metal-support interactions can be precisely controlled by manipulating the gas flow conditions during calcination. Enhanced airflow during catalyst synthesis leads to improved removal of decomposition byproducts, resulting in strengthened nickel-silicon interactions. Under high gas flow conditions (6300 milliliters per minute per gram), nickel sites exhibit strong metal-support interactions characterized by higher reduction temperatures (700°C) and smaller particle sizes (3.2 nanometers) [2].
| Catalyst System | Reduction Temperature (°C) | Particle Size (nm) | Metal-Support Interaction | DRM Stability (hours) |
|---|---|---|---|---|
| Ni-Beta/Low Gas Flow | 600 | 8.5 | Weak | 24 |
| Ni-Beta/High Gas Flow | 700 | 3.2 | Strong | 100 |
| Ni-13X/Nitrate | 420 | 12.5 | Moderate | 50 |
| Ni-13X/Citrate | 350 | 7.8 | Strong | 200 |
| Ni-13X/Acetate | 460 | 10.2 | Moderate | 120 |
| Ni-SiO2/Ammonia Evaporation | 700 | 5.4 | Very Strong | 200 |
| Ni-SiO2/Impregnation | 410 | 15.6 | Weak | 48 |
| Ni-SiO2/Sol-gel | 620 | 8.9 | Strong | 150 |
Temperature-programmed reduction profiles reveal distinct differences in nickel speciation depending on the preparation method. Catalysts prepared with nickel(II) nitrate hexahydrate under optimized conditions show reduction peaks at higher temperatures, indicating stronger metal-support interactions. The formation of nickel phyllosilicate phases during synthesis with the ammonia evaporation method results in highly dispersed nickel species with enhanced metal-support interactions [3].
X-ray absorption spectroscopy studies demonstrate that efficient removal of decomposition byproducts during nickel nitrate decomposition enhances the interaction between nickel hydroxide intermediates and silanol nests on dealuminated beta zeolite. This enhanced interaction prevents nickel-nickel sintering and the formation of nickel oxide nanoparticles, which are less stable during catalytic reactions [2].
The mechanochemical preparation method, involving solid-state grinding of dealuminated beta zeolites with nickel(II) nitrate hexahydrate, circumvents the complexities of solution-phase interactions. This approach predominantly involves nitrate decomposition in the solid phase, leading to better control over metal dispersion and support interaction strength [1] [2].
Metal-organic frameworks serve as excellent sacrificial templates for synthesizing nickel@nitrogen-doped carbon core-shell architectures using nickel(II) nitrate hexahydrate as the metal precursor. The controlled decomposition of nickel-based MOFs leads to the formation of core-shell structures with unique electrochemical and catalytic properties [4] [5].
The synthesis of nickel-MOF precursors typically involves the coordination of nickel(II) nitrate hexahydrate with organic ligands such as trimesic acid or benzene-1,3,5-tricarboxylic acid. The microwave-assisted solvothermal method using nickel(II) nitrate hexahydrate (4.0 millimoles), trimesic acid (8.0 millimoles), and triethylamine in ethylene glycol produces well-defined MOF structures with uniform metal distribution [5].
| MOF Precursor | Carbonization Temperature (°C) | Ni Core Size (nm) | Shell Thickness (nm) | Surface Area (m²/g) | Electrochemical Performance (mAh/g) |
|---|---|---|---|---|---|
| Ni-MOF (TMA/TEA) | 900 | 11.6 | 2.1 | 425 | 597 |
| Ni-MOF (BTC/DMF) | 450 | 13.7 | 3.4 | 320 | 420 |
| Ni-Co-MOF (PTA) | 450 | 8.2 | 1.8 | 580 | 720 |
| Ni-BTC (Solvothermal) | 600 | 15.3 | 2.8 | 290 | 380 |
| NiCo-MOF (Hydrothermal) | 800 | 9.4 | 2.3 | 450 | 650 |
The carbonization process transforms the MOF structure into core-shell architectures where metallic nickel nanoparticles are encapsulated within nitrogen-doped carbon matrices. The thermal decomposition at 900°C under nitrogen atmosphere results in nickel nanoparticles with mean sizes of 11.6 nanometers, while the carbon framework provides structural stability and enhanced electrical conductivity [5].
Chemical etching treatments using hydrochloric acid solutions can further optimize the core-shell structure by removing passive nickel hydroxide layers and creating oxygen vacancies. This post-treatment reduces the average nickel particle size from 13.7 to 11.6 nanometers while increasing the specific surface area and creating additional active sites for electrochemical reactions [5].
The hollow MOF-derived structures exhibit superior electrochemical performance compared to conventional architectures. Hollow nickel/nickel oxide/carbon composites derived from nickel-MOF precursors show excellent hydrogen evolution reaction activity with overpotentials as low as 87 millivolts at 10 milliamperes per square centimeter [4].
The synergistic effect between the metallic nickel core and the nitrogen-doped carbon shell enhances charge transport and provides multiple active sites for catalytic reactions. The porous architecture facilitates reactant diffusion while the conductive carbon framework ensures efficient electron transfer during electrochemical processes [4] [5].
The choice of precursor anion significantly affects the physicochemical properties and catalytic performance of nickel-based catalysts. Comparative studies between nickel(II) nitrate hexahydrate, nickel(II) chloride hexahydrate, and nickel(II) acetate tetrahydrate reveal distinct differences in decomposition behavior, particle size distribution, and final catalyst properties [6] [7].
Nickel(II) nitrate hexahydrate exhibits a decomposition temperature of 205°C under flowing air conditions, which is intermediate between nickel chloride (185°C) and nickel acetate (220°C). The thermal decomposition pathway involves the sequential loss of hydration water, decomposition of the nitrate anion, and formation of nickel hydroxide intermediates before final conversion to nickel oxide [6] [7].
| Precursor Type | Decomposition Temperature (°C) | Final Particle Size (nm) | Optical Band Gap (eV) | Ni²⁺/Ni⁰ Ratio | Carbon Content (at%) | Catalyst Activity (Conversion %) |
|---|---|---|---|---|---|---|
| Nickel Nitrate Hexahydrate | 205 | 8.5 | 3.50 | 1.24 | 10.43 | 85 |
| Nickel Chloride Hexahydrate | 185 | 12.4 | 3.20 | 1.26 | 11.23 | 72 |
| Nickel Acetate Tetrahydrate | 220 | 6.2 | 3.43 | 1.14 | 16.96 | 79 |
The nitrate precursor produces the highest oxidation state nickel species due to the oxygen-rich environment created during thermal decomposition. X-ray photoelectron spectroscopy analysis reveals that nickel oxide prepared from nickel(II) nitrate hexahydrate contains the highest concentrations of nickel(III) and nickel(II) species, with nickel vacancies at cation sites creating acceptor states that enhance electronic properties [6].
The chelating capacity of different anions influences the final particle size distribution. Acetate and citrate anions demonstrate superior chelating properties compared to nitrate, leading to smaller and more uniform particle sizes. However, nickel(II) nitrate hexahydrate provides optimal balance between particle size control and catalytic activity [7].
The decomposition of nickel(II) nitrate hexahydrate generates nitrogen oxide byproducts that can influence the local chemical environment during catalyst synthesis. Efficient removal of these byproducts through controlled gas flow conditions prevents the formation of basic nickel intermediates that can lead to particle agglomeration [2].
In zeolite-supported catalysts, the penetration efficiency of different precursor complexes depends on the molecular size and the zeolite pore structure. Nickel(II) nitrate hexahydrate, with its relatively compact hydrated structure, shows better penetration into small-pore zeolites compared to bulkier acetate or citrate complexes [7].
The reducibility of nickel oxide species derived from different precursors varies significantly. Nickel oxide from nitrate precursors typically requires higher reduction temperatures but results in more stable metal-support interactions. The temperature-programmed reduction profiles show that nickel(II) nitrate hexahydrate-derived catalysts exhibit reduction peaks at 420°C for external nickel oxide particles and higher temperatures (460-530°C) for nickel species with stronger support interactions [7].
The resistance to carbon deposition and sintering represents critical performance parameters for nickel-based catalysts derived from nickel(II) nitrate hexahydrate. The deactivation mechanisms involve both physical sintering of nickel particles and chemical deactivation through carbon accumulation on active sites [3] [8].
Carbon deposition occurs through several pathways including methane cracking, carbon monoxide disproportionation, and hydrocarbon polymerization. The formation of different carbon species (amorphous carbon, graphitic carbon, and carbon nanotubes) depends on the catalyst structure, reaction conditions, and metal-support interactions [8] [9].
| Catalyst System | Carbon Deposition (wt% after 100h) | Sintering Rate (nm/h) | Stability Period (hours) | Mechanism |
|---|---|---|---|---|
| Ni-Beta/High Dispersion | 2.5 | 0.020 | 100 | Strong Ni-Si Interaction |
| Ni-Beta/Low Dispersion | 8.3 | 0.150 | 24 | Weak Metal-Support |
| Ni-SiO2/Phyllosilicate | 1.8 | 0.010 | 200 | Ni-O-Si Units |
| Ni-SiO2/Oxide | 6.7 | 0.080 | 48 | Conventional Impregnation |
| Ni-CeO2 | 0.9 | 0.005 | 100 | Oxygen Mobility |
| Ni-MgO-SBA-15 | 1.2 | 0.030 | 100 | Basic Support Effect |
| Ni-Al2O3 | 9.8 | 0.220 | 20 | Sintering Prone |
The formation of nickel-oxygen-silicon units during synthesis with nickel(II) nitrate hexahydrate significantly enhances coking resistance. These interfacial species act as active centers that participate in methane activation, forming CHx intermediates instead of direct carbon formation. This modified reaction pathway suppresses carbon deposition while maintaining catalytic activity [3].
Strong metal-support interactions achieved through controlled synthesis conditions prevent both sintering and carbon deposition. Catalysts prepared with high gas flow rates during calcination maintain particle sizes below 5 nanometers and exhibit carbon deposition rates as low as 2.5 weight percent after 100 hours of operation [2].
The support basicity plays a crucial role in carbon gasification. Basic supports such as magnesia-modified silica enhance carbon dioxide adsorption, facilitating the reaction between deposited carbon and carbon dioxide to form carbon monoxide. This gasification process continuously removes carbon deposits and maintains catalyst activity [8].
Cerium oxide-supported catalysts demonstrate exceptional resistance to carbon deposition due to the oxygen storage capacity and redox properties of ceria. The reversible cerium(IV)/cerium(III) redox cycle provides lattice oxygen for carbon gasification, resulting in carbon deposition rates below 1 weight percent [8].
The particle size effect on carbon deposition follows a structure-sensitive relationship. Smaller nickel particles (below 10 nanometers) exhibit lower carbon formation rates due to the reduced availability of step sites and defects that catalyze carbon nucleation. However, extremely small particles may show reduced activity due to metal-support interactions that limit reactant activation [9].
Sintering resistance depends on the strength of metal-support interactions and the thermal stability of the support structure. Catalysts prepared from nickel(II) nitrate hexahydrate with phyllosilicate formation show sintering rates as low as 0.01 nanometers per hour, maintaining stable performance for over 200 hours of operation [3].
Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard